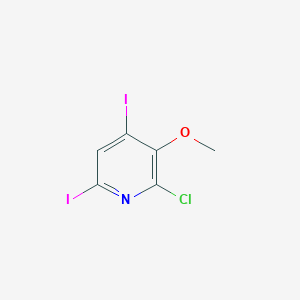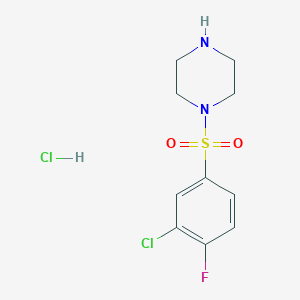
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl2FN2O2S and a molecular weight of 315.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines, which can then be deprotected and selectively cyclized to yield piperazinopyrrolidinones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Related Compounds : Research shows the synthesis and characterization of compounds related to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, highlighting their potential as dual antihypertensive agents. These compounds were prepared as free bases and subsequently transformed to hydrochloride salts, with a focus on the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
Drug Synthesis and Activity
- 2-Furoic Piperazide Derivatives : A study reports the synthesis of new multi-functional derivatives of 2-furoic piperazide, where one of the steps involved using a compound similar to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine. These derivatives were evaluated for their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018).
X-ray Diffraction Studies
- Structural Characterization : Research focusing on similar compounds to this compound, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been conducted. This includes characterization by spectroscopic methods and X-ray diffraction, providing insights into molecular structures and potential intermolecular interactions (Sanjeevarayappa et al., 2015).
Pharmaceutical Intermediate Synthesis
- Intermediate for Pharmaceutical Applications : Studies have described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, using methods that might be applicable to the synthesis of this compound. These methods include alkylation, acidulation, and hydrolysis (Li Ning-wei, 2006).
Crystal Structures
- Crystal Structure Analysis : The crystal structure of a novel derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, closely related to this compound, has been determined through X-ray diffraction studies. Such analyses provide valuable information about the molecular conformation and intermolecular interactions (Naveen et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGUHJAVSCUSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


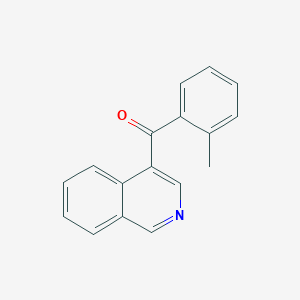
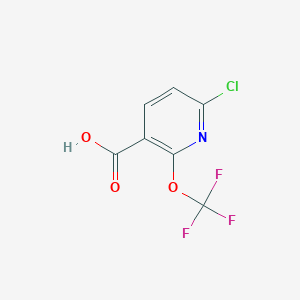
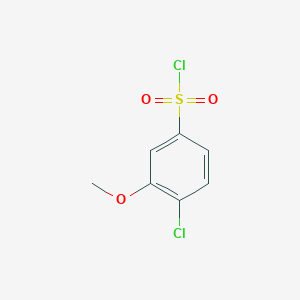
![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)
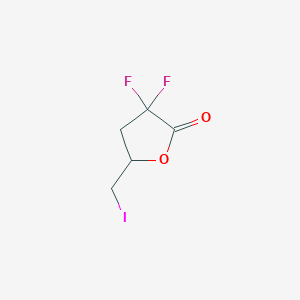
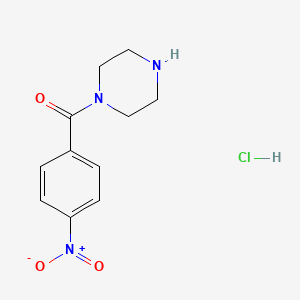
![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
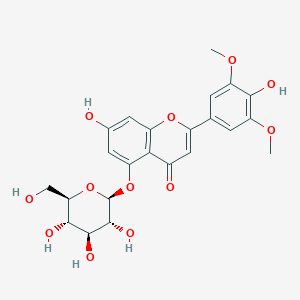
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)

![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)
